Cas no 49624-66-0 (Angelicain)

Angelicain Chemical and Physical Properties
Names and Identifiers
-
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3- dihydro-4-hydroxy-7-(hydroxymethyl)-2-(1- hydroxy-1-methylethyl)-,(2S)-
- 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[2,3-g]isochromen-5-one
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3- dihydro-4-hydroxy-7-(hydroxymethyl)-2-(1- hydroxy-1-met...
- Angelicain
- NORCIMIFUGIN
- NORCIMIFUGIN(P)
- [ "Norcimifugin" ]
- (S)-4-Hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2H-furo[3,2-g]chromen-5(3H)-one
- (2S)-4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- MS-24175
- 49624-66-0
- CS-0066713
- (S)-4-Hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one
- HY-N6941
- CHEMBL1077052
- AKOS037514754
- 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrouro[3,2-g]chromen-5-one
- 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2H,3H,5H-furo[3,2-g]chromen-5-one
- (S)-Angelicain
- CHEBI:174776
- G13556
- DA-50470
-
- Inchi: InChI=1S/C15H16O6/c1-15(2,19)11-5-9-10(21-11)4-7-3-8(6-16)20-14(18)12(7)13(9)17/h3-4,11,16-17,19H,5-6H2,1-2H3
- InChI Key: UPJSJELJVQLOME-UHFFFAOYSA-N
- SMILES: OCC1OC(=O)C2=C(C3CC(C(O)(C)C)OC=3C=C2C=1)O
Computed Properties
- Exact Mass: 292.09500
- Monoisotopic Mass: 292.09468823 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 292.28
- XLogP3: 0.9
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Melting Point: 208-209°C
- Boiling Point: 534.1±50.0 °C at 760 mmHg
- Flash Point: 203.4±23.6 °C
- Solubility: 504.2 mg/L @ 25 °C (est)
- PSA: 100.13000
- LogP: 1.06530
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Angelicain Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Angelicain Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54932-5mg |
Angelicain |
49624-66-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-N6941-1mg |
Angelicain |
49624-66-0 | 99.91% | 1mg |
¥769 | 2024-04-18 | |
Chengdu Biopurify Phytochemicals Ltd | BP1005-10mg |
Norcimifugin |
49624-66-0 | 98% | 10mg |
$96 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91210-5mg |
4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[2,3-g]isochromen-5-one |
49624-66-0 | 5mg |
¥3498.0 | 2021-09-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1384-50 mg |
Angelicain |
49624-66-0 | 99.81% | 50mg |
¥8336.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1384-1 mg |
Angelicain |
49624-66-0 | 99.81% | 1mg |
¥891.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1384-10 mg |
Angelicain |
49624-66-0 | 99.81% | 10mg |
¥2987.00 | 2022-02-28 | |
TargetMol Chemicals | TN1384-25 mg |
Angelicain |
49624-66-0 | 99.81% | 25mg |
¥ 5,557 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP1005-20mg |
Norcimifugin |
49624-66-0 | 98% | 20mg |
$170 | 2023-09-19 | |
TargetMol Chemicals | TN1384-10mg |
Angelicain |
49624-66-0 | 99.81% | 10mg |
¥ 2790 | 2024-07-20 |
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isocoumarins and derivatives Isocoumarins and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isocoumarins and derivatives
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on Angelicain
Introduction to Angelicain (CAS No. 49624-66-0) and Its Emerging Applications in Chemical Biology
Angelicain, a naturally occurring phytochemical compound, is widely recognized for its significant role in the field of chemical biology and pharmaceutical research. With a CAS number 49624-66-0, this compound has garnered considerable attention due to its unique chemical structure and multifaceted biological activities. Derived from various plant species, particularly those in the Apiaceae family, Angelicain has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
The molecular structure of Angelicain (CAS No. 49624-66-0) features a complex framework of furan rings and hydroxyl groups, which contribute to its remarkable biological efficacy. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate the precise stereochemistry and conformational dynamics of this compound, providing valuable insights into its mechanism of action. These structural insights have not only enhanced our understanding of Angelicain's pharmacophore but also paved the way for the development of novel derivatives with improved pharmacokinetic profiles.
In recent years, the therapeutic potential of Angelicain (CAS No. 49624-66-0) has been further explored in clinical and preclinical studies. Notably, its anti-inflammatory effects have been attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK. By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, Angelicain demonstrates significant promise in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant properties have been linked to the induction of phase II detoxifying enzymes, thereby protecting cells from oxidative stress-induced damage.
The anticancer potential of Angelicain (CAS No. 49624-66-0) has also been a subject of intense research interest. Studies have revealed that Angelicain exerts potent cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase-dependent pathways. Furthermore, it has been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells. These findings have prompted investigations into the development of Angelicain-based chemotherapeutic agents that could complement existing treatment modalities.
Emerging research has also highlighted the role of Angelicain (CAS No. 49624-66-0) in neuroprotection and cognitive enhancement. Preclinical studies suggest that Angelicain may attenuate neuroinflammation and oxidative damage associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders. These findings are particularly exciting given the growing prevalence of age-related neurodegenerative conditions worldwide.
The synthesis and purification of Angelicain (CAS No. 49624-66-0) remain challenging due to its complex structure and limited natural abundance. However, advances in biotechnological methods have enabled the production of this compound through microbial fermentation and enzymatic biosynthesis. These bioprocesses not only improve yield but also reduce environmental impact compared to traditional chemical synthesis methods. The development of scalable production systems for Angelicain is crucial for translating preclinical findings into viable clinical applications.
Regulatory considerations play a pivotal role in the commercialization of Angelicain (CAS No. 49624-66-0) as a pharmaceutical product. Compliance with Good Manufacturing Practices (GMP) ensures the quality and consistency of Angelicain preparations intended for human use. Additionally, rigorous toxicological studies are essential to assess its safety profile before clinical trials can commence. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are necessary to streamline these processes and accelerate the approval timeline for Angelicain-based therapies.
The future prospects of Angelicain (CAS No. 49624-66-0) in chemical biology are vast and promising. Ongoing research is focused on identifying new derivatives with enhanced bioavailability and targeted delivery systems. Nanotechnology-based formulations offer an innovative approach to improving drug delivery efficiency while minimizing side effects. Furthermore, interdisciplinary collaborations involving chemists, biologists, pharmacologists, and clinicians will be instrumental in unlocking the full therapeutic potential of this remarkable compound.

